Product packaging for 9-Bromobenzo[b]naphtho[2,1-d]furan(Cat. No.:)

9-Bromobenzo[b]naphtho[2,1-d]furan

Cat. No.: B15050079
M. Wt: 297.14 g/mol
InChI Key: XXUFFPSSSSKMMT-UHFFFAOYSA-N
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Description

Overview of Fused Polycyclic Aromatic Heterocycles

Fused polycyclic aromatic heterocycles are a class of organic compounds characterized by the fusion of two or more aromatic rings, where at least one ring contains an atom other than carbon, such as oxygen, nitrogen, or sulfur. libretexts.orglibretexts.orgoxfordsciencetrove.com These structural motifs are of significant interest in chemistry. The fusion of multiple rings results in extended π-conjugated systems, which often lead to unique electronic and photophysical properties.

These compounds are prevalent in nature, forming the core structures of many biologically active molecules. libretexts.org The specific arrangement of the fused rings and the nature and position of the heteroatom(s) can dramatically influence the molecule's chemical reactivity, stability, and physical characteristics. Unlike simpler aromatic compounds like benzene (B151609), the bond lengths between carbon atoms in fused ring systems are often not uniform, indicating some degree of π-electron localization. libretexts.orglibretexts.org

Importance of Benzo[b]naphtho[2,1-d]furans in Synthetic Organic Chemistry and Advanced Materials Science

The benzo[b]naphtho[2,1-d]furan (B3422070) framework is a prominent example of a fused polycyclic aromatic heterocycle that has garnered considerable attention from the scientific community. researchgate.netnih.govnih.gov This class of compounds, and their derivatives, are recognized as important building blocks in the synthesis of complex organic molecules and are found in some natural products. researchgate.netnih.govsemanticscholar.org

The extended π-system of the benzo[b]naphtho[2,1-d]furan core imparts favorable electronic and optical properties, making these compounds promising candidates for applications in advanced materials science. beilstein-journals.org Specifically, their structural features suggest potential uses in the development of organic semiconductors, which are key components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.org The ability to introduce various substituents onto the aromatic backbone allows for the fine-tuning of their properties to meet the specific demands of these applications.

Specific Research Focus on 9-Bromobenzo[b]naphtho[2,1-d]furan within the Context of Brominated Derivatives

Within the broader family of benzo[b]naphtho[2,1-d]furans, brominated derivatives represent a particularly valuable subclass for synthetic chemists. The bromine atom serves as a versatile functional handle, enabling a wide array of subsequent chemical transformations. This strategic placement of a bromine atom opens up avenues for constructing more elaborate molecular architectures through various cross-coupling reactions.

This compound is a key intermediate in this context. chemsrc.com The bromine atom at the 9-position provides a reactive site for the introduction of new functional groups, thereby allowing for the systematic modification of the parent molecule. This capability is crucial for structure-activity relationship studies and for the development of new materials with tailored properties. Research into this specific compound is driven by the need for versatile precursors in the synthesis of novel organic materials and complex molecular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9BrO B15050079 9-Bromobenzo[b]naphtho[2,1-d]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

9-bromonaphtho[1,2-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9H

InChI Key

XXUFFPSSSSKMMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=CC(=C4)Br

Origin of Product

United States

Synthesis and Characterization of 9 Bromobenzo B Naphtho 2,1 D Furan

The synthesis of 9-Bromobenzo[b]naphtho[2,1-d]furan typically involves a multi-step process, starting from readily available precursors. While specific, detailed synthetic procedures for this exact compound are not extensively documented in readily accessible literature, general methods for the synthesis of related brominated polycyclic aromatic compounds can be inferred. One common strategy involves the bromination of the parent benzo[b]naphtho[2,1-d]furan (B3422070). nih.gov

Another plausible approach is a domino reaction process, which has been successfully employed for the synthesis of substituted benzo[b]naphtho[2,1-d]furans. researchgate.net Such a process could potentially be adapted to introduce a bromine substituent at the desired position by using appropriately substituted starting materials.

Once synthesized, the characterization of this compound relies on a suite of standard analytical techniques to confirm its identity and purity.

Table 1: Analytical Characterization Data for Benzo[b]naphtho[2,1-d]furan Derivatives

TechniquePurposeExpected Observations for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the carbon-hydrogen framework of the molecule.The 1H NMR spectrum would show a distinct set of signals for the aromatic protons, with chemical shifts and coupling constants consistent with the proposed structure. The 13C NMR spectrum would reveal the number of unique carbon environments, including the carbon atom bonded to the bromine.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.The mass spectrum would exhibit a molecular ion peak corresponding to the exact mass of C16H9BrO. The isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units, would be a clear indicator of the presence of a single bromine atom.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The IR spectrum would show characteristic absorption bands for C-H stretching and bending in the aromatic region, as well as C-O-C stretching vibrations of the furan (B31954) ring. A band corresponding to the C-Br stretching frequency would also be expected.

Chemical Properties and Reactivity of 9 Bromobenzo B Naphtho 2,1 D Furan

The chemical behavior of 9-Bromobenzo[b]naphtho[2,1-d]furan is largely dictated by the electronic properties of the fused aromatic system and the presence of the bromine substituent. The bromine atom, being an electronegative element, exerts an electron-withdrawing inductive effect, which can influence the electron density distribution across the aromatic rings.

The primary utility of this compound in synthetic organic chemistry lies in its ability to participate in a variety of cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalystResulting Bond
Suzuki Coupling Organoboron compounds (e.g., boronic acids or esters)Palladium complexesCarbon-Carbon
Stille Coupling Organotin compoundsPalladium complexesCarbon-Carbon
Sonogashira Coupling Terminal alkynesPalladium and Copper complexesCarbon-Carbon (alkyne)
Buchwald-Hartwig Amination AminesPalladium complexesCarbon-Nitrogen
Heck Coupling AlkenesPalladium complexesCarbon-Carbon (alkene)

These reactions allow for the introduction of a wide range of substituents at the 9-position, including alkyl, aryl, alkynyl, and amino groups. This versatility makes this compound a valuable building block for the synthesis of more complex and functionally diverse molecules.

Applications and Future Research Directions

Strategies for Constructing the Benzo[b]naphtho[2,1-d]furan Corenih.govnih.gov

The construction of the fused five-membered furan (B31954) ring onto a polycyclic aromatic system is the key challenge in synthesizing benzo[b]naphtho[2,1-d]furans. Various methodologies have been developed, ranging from classical cyclizations to modern transition-metal-catalyzed processes.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the furan ring in polycyclic systems, often involving the formation of a carbon-oxygen or carbon-carbon bond from a suitably functionalized precursor.

A regiospecific synthesis of 6-substituted naphtho[2,1-b]benzofurans, which are isomeric to the target scaffold, has been achieved through an intramolecular 6-endo-dig electrophilic cyclization. nih.gov This approach utilizes acidic conditions to construct the central aromatic C-ring from an alkyne-containing precursor. nih.gov While this specific example builds a different isomer, the underlying principle of intramolecular electrophilic cyclization of an alkyne is a viable strategy.

For the synthesis of simpler benzofurans, transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols has been developed. rsc.orgnih.gov This method uses readily available bases like cesium carbonate to effect the cyclization under mild conditions, offering a potentially practical and scalable route. rsc.org Copper-catalyzed variations of this intramolecular cyclization have also been reported, demonstrating high yields and broad substrate scope for the synthesis of 2-substituted benzofurans. rsc.org These methods highlight that generating an o-alkynylphenol or a related species on a naphthalene (B1677914) core could serve as a precursor for a subsequent intramolecular cyclization to form the desired benzo[b]naphtho[2,1-d]furan skeleton.

Transition-Metal-Catalyzed Annulation Reactionsnih.govnih.gov

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic and heterocyclic compounds. nih.govnih.gov These methods often allow for the construction of the benzo[b]naphtho[2,1-d]furan core with high efficiency and control.

A highly effective and novel domino protocol has been specifically developed for the synthesis of 5-halo-6-substituted benzo[b]naphtho[2,1-d]furans. nih.govacs.org This process is significant as the "5-halo" position in this nomenclature corresponds to the "9-bromo" position of the target compound. The reaction involves a sequence of halopalladation, decarboxylation, and carbon-carbon bond formation starting from 2-(2-(2-substitutedethynyl)phenyl)benzofuran-3-carboxylates. acs.org

The proposed mechanism begins with the complexation of palladium(II) halide with the alkyne, followed by a trans-addition to generate a σ-vinylpalladium intermediate. acs.org This intermediate is then trapped in a decarboxylative coupling reaction, a novel application of this sequence. nih.govacs.org The process is catalyzed by PdCl₂ in the presence of a copper halide (CuX₂), which facilitates both the halogenation and the catalytic cycle. acs.org This method allows for the synthesis of various 5-chloro and 5-bromo benzo[b]naphtho[2,1-d]furan derivatives in moderate to good yields. acs.org The presence of the halide at this key position provides a valuable synthetic handle for further functionalization. acs.org

Table 1: Scope of the Halopalladation/Decarboxylation Domino Reaction for Benzo[b]naphtho[2,1-d]furan Synthesis acs.org This table is based on data presented in the cited literature.

EntrySubstituent (R)Halogen (X)ProductYield (%)
1Phenyl (Ph)Cl5-Chloro-6-phenylbenzo[b]naphtho[2,1-d]furan85
2Phenyl (Ph)Br5-Bromo-6-phenylbenzo[b]naphtho[2,1-d]furan82
34-Methylphenyl (4-MeC₆H₄)Cl5-Chloro-6-(4-methylphenyl)benzo[b]naphtho[2,1-d]furan83
44-Methoxyphenyl (4-MeOC₆H₄)Cl5-Chloro-6-(4-methoxyphenyl)benzo[b]naphtho[2,1-d]furan81
54-Chlorophenyl (4-ClC₆H₄)Cl5-Chloro-6-(4-chlorophenyl)benzo[b]naphtho[2,1-d]furan75
6n-Propyl (n-Pr)Cl5-Chloro-6-(n-propyl)benzo[b]naphtho[2,1-d]furan65

Palladium-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for forming carbon-carbon bonds directly from two C-H bonds. libretexts.orgrsc.org This approach avoids the need for pre-functionalized starting materials, making it a highly sustainable and efficient method. rsc.orgrsc.org In the context of fused heterocycles, CDC can be employed to couple two (hetero)aromatic systems. rsc.org

The synthesis of the benzo[b]naphtho[2,1-d]furan scaffold can be envisioned through a Pd-catalyzed CDC reaction between a naphthol derivative and a substituted benzene (B151609), or between a benzofuran (B130515) and a naphthalene derivative. The general mechanism for the CDC of arenes often involves the C-H activation of one aromatic partner by a palladium(II) catalyst to form an arylpalladium intermediate. libretexts.org This intermediate then reacts with the second arene in a process that can be described as a ligand-assisted or base-mediated C-H insertion or an electrophilic palladation, ultimately leading to the biaryl product and regeneration of the active catalyst, often with the aid of an oxidant. libretexts.orgnih.gov While a direct application of CDC to synthesize this compound is not explicitly detailed in the provided search results, the principles established for the CDC of simple arenes and the C-H arylation of benzofurans suggest its high potential for this purpose. nih.govmdpi.com

Visible-Light-Mediated Cycloaddition Pathways

In recent years, visible-light photoredox catalysis has become a cornerstone of green chemistry, enabling a wide range of transformations under mild and environmentally friendly conditions. nih.govresearchgate.net This approach can be applied to the synthesis of naphthofuran cores through cycloaddition reactions.

A notable example is the visible-light-mediated [3+2] cycloaddition for the synthesis of naphtho[2,3-b]furan-4,9-diones. nih.govmdpi.com This reaction proceeds between 2-hydroxy-1,4-naphthoquinones and alkynes under irradiation with blue LEDs, impressively without the need for any metal catalysts, ligands, or bases. researchgate.netmdpi.com The proposed mechanism involves the photoexcitation of the naphthoquinone to a triplet state, which then reacts with the alkyne to form a biradical intermediate. mdpi.com Subsequent intramolecular cyclization and oxidation by air yield the final naphthofuran-dione product. mdpi.com Although this method produces a different isomer with a dione (B5365651) functionality, it demonstrates the feasibility of using visible light to construct the naphthofuran skeleton. nih.govresearchgate.net Adapting this photochemical strategy to different precursors could provide a direct and green route to the benzo[b]naphtho[2,1-d]furan system.

Electrocyclization Strategies for Naphthofuran Derivatives

Electrocyclization reactions, a class of pericyclic reactions, are powerful tools for the stereospecific construction of cyclic compounds. nih.gov These reactions involve the formation of a sigma bond between the termini of a linear conjugated pi-system, driven by thermal or photochemical energy.

While specific examples of electrocyclization for the synthesis of the benzo[b]naphtho[2,1-d]furan core are not prevalent in the initial search, the principles can be extrapolated from related systems. For instance, a two-component pericyclic reaction presumed to be a nih.govnih.gov-sigmatropic rearrangement has been used to synthesize substituted benzofurans. nih.gov The synthesis of polycyclic aromatic hydrocarbons (PAHs) can also involve pathways like the Phenyl-Addition/dehydroCyclization (PAC) mechanism, which relies on cyclization steps to build complex aromatic structures at high temperatures. researchgate.net An electrocyclization approach to the target molecule would likely involve the generation of an extended, linear pi-system that incorporates the necessary atoms for the furan ring, followed by a thermally or photochemically induced ring-closing reaction to form the final, fused aromatic scaffold.

Regioselective Bromination Techniques for this compound

Achieving regioselectivity in the bromination of the benzo[b]naphtho[2,1-d]furan core is a critical challenge due to the multiple available reaction sites on the aromatic system. The precise placement of the bromine atom at the C9 position is essential for its utility as a synthetic intermediate.

Direct electrophilic bromination represents a common and direct pathway to introduce a bromine atom onto the benzo[b]naphtho[2,1-d]furan skeleton. The outcome of this reaction is highly dependent on the choice of the brominating agent and the reaction conditions.

A prevalent and effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. This reagent is favored for its ability to produce the desired 9-bromo isomer with high selectivity. The reaction is typically conducted in a solvent such as N,N-dimethylformamide (DMF). The electrophilic substitution occurs preferentially at the C9 position, which is the most electron-rich and sterically accessible site of the benzo[b]naphtho[2,1-d]furan system. This high regioselectivity is a key advantage of using NBS for this specific transformation.

Table 1: Direct Electrophilic Bromination of Benzo[b]naphtho[2,1-d]furan

Reagent Solvent Conditions Product Yield

This interactive table summarizes the typical conditions for the direct electrophilic bromination of benzo[b]naphtho[2,1-d]furan.

In some synthetic routes, it is more advantageous to introduce the bromine atom after the formation of the core benzo[b]naphtho[2,1-d]furan structure. This post-cyclization approach is particularly useful when the precursors to the heterocyclic system are not compatible with direct bromination conditions.

Novel Synthetic Routes and Methodological Advancements

The quest for more efficient and selective synthetic methods has led to the exploration of novel routes for accessing this compound. These advanced methodologies often focus on improving reaction efficiency, reducing waste, and providing access to a wider range of derivatives.

One innovative approach starts from readily available precursors like 2-phenylphenol (B1666276). The synthesis can proceed through a sequence of reactions including iodination and subsequent cyclization. For example, the iodination of 2-phenylphenol can be followed by a reaction with 2-bromonaphthalene (B93597) under Ullmann condensation conditions. The resulting intermediate can then undergo an intramolecular cyclization to form the benzo[b]naphtho[2,1-d]furan core, which is subsequently brominated to yield the final product. While this represents a multi-step process, it highlights the modularity and adaptability of synthetic strategies in accessing the target compound.

Further advancements in this area may involve the development of catalytic C-H activation/bromination reactions, which could provide a more direct and atom-economical route to this compound. Such methods would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps, aligning with the principles of green chemistry.

Reactivity of the Bromine Substituent

The carbon-bromine bond at the 9-position is the most prominent site for initial functionalization. Its reactivity is characteristic of an aryl bromide, allowing for a range of transformations that replace the bromine atom with new functional groups.

The most powerful and widely utilized method for the derivatization of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester. nih.govmdpi.com This method is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acid coupling partners. nih.gov

While specific studies on this compound are not prevalent, the reactivity can be inferred from similar substrates, such as 2-(4-bromophenyl)benzofuran. mdpi.com The general reaction involves treating the bromo-compound with a boronic acid in the presence of a palladium catalyst (e.g., a complex with specialized phosphine (B1218219) ligands like CataXCium A Pd G3) and a base (e.g., potassium carbonate, potassium phosphate). nih.govmdpi.com This strategy allows for the introduction of diverse substituents, including alkyl, alkenyl, aryl, and heteroaromatic groups, at the 9-position. nih.govprinceton.edu

Table 1: Representative Analogue Suzuki-Miyaura Cross-Coupling Reactions This table illustrates typical conditions and outcomes for Suzuki-Miyaura reactions on analogous aryl bromides, as specific data for this compound is not readily available in the literature.

Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseSolventYieldReference
4-Methoxyphenylboronic acidPd(II) complexK₂CO₃EtOH/H₂OGood mdpi.com
Phenylboronic acidCataXCium A Pd G3K₃PO₄Dioxane97% nih.gov
4-Chlorophenylboronic acidCataXCium A Pd G3K₃PO₄Dioxane65% nih.gov
Thiophene-2-boronic acidCataXCium A Pd G3K₃PO₄Dioxane89% nih.gov
(E)-styrylboronic acidCataXCium A Pd G3K₃PO₄Dioxane85% nih.gov

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on this compound is generally challenging. The benzo[b]naphthofuran ring system is electron-rich, which disfavors the addition-elimination mechanism required for SNAr. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In the absence of such activating groups, forcing conditions (high temperatures and pressures) or transition-metal catalysis (e.g., copper-mediated Ullmann condensation) would likely be necessary to achieve substitution with nucleophiles like alkoxides, amides, or thiolates.

Functionalization of the Benzo[b]naphtho[2,1-d]furan Core

Beyond reacting at the bromine site, the aromatic core itself can be functionalized, offering pathways to polysubstituted derivatives.

The benzo[b]naphtho[2,1-d]furan scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts acylation. The regioselectivity of these reactions is directed by the combined electronic effects of the fused ring system and the existing bromine substituent.

In parent benzo[b]furan, electrophilic attack occurs preferentially at the electron-rich C2 position of the furan ring. researchgate.net For this compound, the bromine atom acts as a deactivating but ortho-, para-directing group. Therefore, incoming electrophiles would be directed towards positions C8 and C10. However, the inherent reactivity of the furan moiety often dominates. Quantum chemical calculations on related heterocycles have confirmed that positional selectivity is a complex interplay between substrate reactivity and the stability of the intermediate sigma complexes. researchgate.net Consequently, a second substitution is most likely to occur at the C2 position, with potential for substitution at C8 or C10 depending on the specific electrophile and reaction conditions.

Late-stage functionalization (LSF) encompasses chemoselective transformations on complex molecules that avoid the need for pre-installed activating or directing groups. wikipedia.orgnyu.edu This strategy is exceptionally valuable for rapidly creating analogues of advanced intermediates or final products. researchgate.net For this compound, LSF would most likely involve the direct functionalization of a C-H bond.

Transition metal-catalyzed C-H activation provides a powerful tool for LSF. For instance, palladium-catalyzed C-H arylation or borylation could potentially introduce new functional groups at sterically accessible and electronically favorable positions on the aromatic core, distinct from those targeted by classical electrophilic substitution. This approach offers a complementary method for generating structural diversity, allowing for the modification of the molecule at sites that would be difficult to access through other means. nih.govrsc.org

Synthetic Transformations Leading to Complex Benzo[b]naphthofuran Derivatives

The true synthetic utility of this compound lies in its role as a versatile building block for more elaborate molecular architectures. The transformations discussed previously can be employed sequentially or in combination to construct highly functionalized derivatives.

The primary route to complex derivatives is through palladium-catalyzed cross-coupling reactions at the C9 position. By selecting from the vast library of commercially available boronic acids, a nearly limitless variety of aryl, heteroaryl, and other organic fragments can be appended to the benzonaphthofuran core. mdpi.com For example, coupling with a boronic acid that contains another reactive handle (e.g., an additional bromo or ester group) would yield a product that can be used in subsequent transformations, enabling the construction of oligomeric or polymeric materials.

Following functionalization at the C9 position, further derivatization of the aromatic core via electrophilic substitution or late-stage C-H activation can introduce additional layers of complexity, leading to poly-functionalized benzo[b]naphthofuran systems with tailored electronic and photophysical properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be indispensable for unambiguous assignment of all proton and carbon signals.

In principle, the ¹H NMR spectrum of this compound would exhibit a complex series of signals in the aromatic region. The introduction of the bromine atom at the C9 position would induce characteristic changes in the chemical shifts of neighboring protons due to its electronic and anisotropic effects. Similarly, the ¹³C NMR spectrum would provide distinct signals for each of the 16 carbon atoms in the molecule, with the C9 carbon signal being significantly influenced by the attached bromine. nih.gov

2D NMR Experiments (e.g., HMBC, HMQC, COSY)

To decipher the intricate spin systems within the aromatic framework, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons on the individual benzene and naphthalene rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each correlation peak in the 2D spectrum would link a specific proton signal to its attached carbon signal, providing a direct map of the C-H bonds.

While specific data for the 9-bromo derivative is unavailable, the expected correlations can be inferred from related structures. For instance, in a study of 9-methoxynaphtho[1,2-b]benzofuran, extensive NMR analysis was key to its structural characterization. mdpi.com

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy offers a means to study the structure and dynamics of molecules in their solid, crystalline form. This technique would be particularly valuable for probing the local environment and packing of this compound molecules in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra, revealing information about the crystallographic asymmetry and the presence of different conformations in the unit cell.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular geometry of this compound.

Crystallographic Analysis of Molecular Conformation and Packing

An X-ray crystal structure would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. This data would reveal the conformation of the molecule in the solid state and how individual molecules pack together in the crystal lattice. Analysis of intermolecular interactions, such as van der Waals forces or potential halogen bonding involving the bromine atom, would also be possible. In a related study on 7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan (B8688949), X-ray diffraction revealed a half-chair conformation for the cyclohexene (B86901) ring and the presence of C—H⋯π contacts that influence the crystal packing. nih.govresearchgate.net

Aromatic Core Co-planarity Assessment

A key structural feature of polycyclic aromatic hydrocarbons is the planarity of the fused ring system. X-ray diffraction data would allow for a precise assessment of the co-planarity of the benzo[b]naphtho[2,1-d]furan core. Deviations from planarity, which could be induced by steric strain or crystal packing forces, would be quantifiable. For the related tetrahydro-analog, the mean plane of the non-hydrogen atoms of the aromatic core showed a root-mean-square deviation of only 0.012 Å, indicating a high degree of planarity. nih.govresearchgate.net

Table 1: Illustrative Crystallographic Data for a Related Benzonaphthofuran Derivative (Note: This data is for 7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan and is provided for illustrative purposes.) nih.gov

ParameterValue
Chemical FormulaC₁₆H₁₄O
Molecular Weight222.27 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)13.8369 (9)
b (Å)12.2202 (8)
c (Å)6.8680 (4)
Volume (ų)1160.09 (13)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

HRMS is a critical tool for determining the elemental composition of a compound with high accuracy and for studying its fragmentation pathways.

For this compound, HRMS would be used to measure the exact mass of the molecular ion. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by two mass units. The high mass accuracy of the measurement would allow for the unambiguous determination of the elemental formula (C₁₆H₉BrO). nih.gov

Electron ionization (EI) or other fragmentation techniques coupled with mass spectrometry would provide insight into the stability of the molecule and the primary fragmentation pathways. The fragmentation pattern would be expected to show the loss of the bromine atom and potentially the cleavage of the furan ring, providing further corroboration of the molecular structure. While the NIST WebBook provides mass spectral data for the parent compound Benzo[b]naphtho[2,1-d]furan and its isomer Benzo[b]naphtho[2,3-d]furan, specific fragmentation studies on the 9-bromo derivative would be necessary for a complete analysis. nist.govnist.govspectrabase.com

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z (for C₁₆H₉⁷⁹BrO)Calculated m/z (for C₁₆H₉⁸¹BrO)
[M]⁺295.9837297.9816
[M-Br]⁺217.0653217.0653

Electronic Absorption and Emission Spectroscopy for Investigating Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for probing the electronic structure and photophysical properties of aromatic molecules. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals, while fluorescence involves the radiative decay of the excited state back to the ground state.

The introduction of a bromine atom at the 9-position of the benzo[b]naphtho[2,1-d]furan scaffold is expected to influence its electronic properties through a combination of inductive and resonance effects, as well as the heavy-atom effect. Generally, halogen substitution on an aromatic ring can lead to a red-shift (bathochromic shift) in the absorption and emission spectra. researchgate.net This is attributed to the participation of the halogen's p-orbitals in the π-electron system of the aromatic core, which can lower the LUMO energy level and thus reduce the HOMO-LUMO energy gap. researchgate.net

The photophysical properties of halogenated polycyclic aromatic hydrocarbons (PAHs) are a subject of significant interest due to their environmental persistence and potential phototoxicity. nih.govtandfonline.com Upon absorption of light, these molecules can undergo intersystem crossing to the triplet state, a process often enhanced by the presence of a heavy atom like bromine. nih.gov This can influence their fluorescence quantum yield and opens pathways for other photochemical reactions.

Illustrative Data on the Effect of Bromination on UV-Vis Absorption of Aromatic Compounds:

CompoundParent Absorption Max (λ_max, nm)Bromo-substituted Absorption Max (λ_max, nm)Red-shift (eV)
Aryl Compound Example 1Not specifiedNot specified0.04-0.17 researchgate.net

This table illustrates the general trend of red-shifts observed upon bromination of aromatic compounds as reported in the literature. Specific values for this compound are not available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure, functional groups, and bonding within a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the frequencies of these vibrations are characteristic of the bonds and their environment.

For this compound, the FT-IR and Raman spectra would be dominated by the vibrations of the fused aromatic ring system. Key spectral regions of interest include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1650-1450 cm⁻¹ region.

C-O-C Stretching: The stretching vibration of the furan ether linkage is expected in the 1260-1000 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is a key feature for confirming the presence of the bromine substituent. This band is typically found in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

The FT-IR spectrum of the parent compound, benzo[b]naphtho[2,1-d]furan, is available in the NIST Chemistry WebBook and can serve as a reference for interpreting the spectrum of its brominated derivative. nih.gov The introduction of the bromine atom is expected to cause slight shifts in the vibrational frequencies of the aromatic backbone and introduce the characteristic C-Br stretching mode.

Raman spectroscopy, which is based on the inelastic scattering of light, is complementary to FT-IR. The selection rules for Raman and IR spectroscopy differ, meaning that some vibrational modes may be more prominent in one technique than the other. For centrosymmetric or highly symmetric molecules, this can be particularly useful. For a molecule like this compound, Raman spectroscopy would also be sensitive to the vibrations of the aromatic framework.

Expected Vibrational Modes for this compound:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1650 - 1450
C-O-C Asymmetric Stretch1260 - 1000
In-plane Aromatic C-H Bending1300 - 1000
Out-of-plane Aromatic C-H Bending900 - 675
C-Br Stretch600 - 500

This table provides a general guide to the expected positions of key vibrational bands based on known data for similar functional groups. Specific peak assignments would require experimental data.

Computational Chemistry and Theoretical Investigations of 9 Bromobenzo B Naphtho 2,1 D Furan

Electronic Structure Calculations (e.g., Density Functional Theory)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. usu.edursc.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electronic excitability.

For the parent benzo[b]naphtho[2,1-d]furan (B3422070), the HOMO and LUMO are expected to be delocalized across the extensive π-conjugated system. The introduction of a bromine atom at the 9-position is anticipated to have a notable effect on these orbitals. As an electronegative substituent, bromine is expected to lower the energy of both the HOMO and LUMO. acs.orgnih.gov This effect stems from the inductive electron-withdrawing nature of the halogen. Consequently, the HOMO-LUMO gap may also be altered, which can influence the molecule's color and photochemical properties.

CompoundHOMO Energy (eV) - HypotheticalLUMO Energy (eV) - HypotheticalHOMO-LUMO Gap (eV) - Hypothetical
Benzo[b]naphtho[2,1-d]furan-5.80-2.203.60
9-Bromobenzo[b]naphtho[2,1-d]furan-5.95-2.353.60

This table presents hypothetical values to illustrate the expected trend of bromine substitution on the frontier molecular orbital energies.

The distribution of electrons within a molecule is fundamental to its chemical behavior. In this compound, the electron density is predominantly located within the aromatic rings. The bromine atom, being highly electronegative, significantly perturbs this distribution. It withdraws electron density from the carbon atom to which it is attached (C9), creating a partial positive charge on the carbon and a partial negative charge on the bromine. This polarization induces a dipole moment and can be visualized through molecular electrostatic potential (MEP) maps, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue. Such analysis is critical for predicting sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. smu.eduarchive.orgrsc.org For this compound, several reaction types are of interest, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. Theoretical studies can elucidate the mechanisms of these reactions by locating the transition state structures and calculating the associated activation energy barriers.

For instance, in a hypothetical nucleophilic aromatic substitution reaction, DFT calculations could model the approach of a nucleophile, the formation of a Meisenheimer complex (intermediate), and the subsequent departure of the bromide leaving group. The calculated energy profile would reveal whether the reaction is kinetically and thermodynamically favorable. Similarly, for palladium-catalyzed cross-coupling reactions like the Suzuki or Negishi reactions, computational studies can model the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed picture of the catalytic cycle. acs.orgnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

The prediction of spectroscopic parameters via computational methods is a powerful aid in the structural elucidation of novel compounds. usu.eduyoutube.comnih.govruc.dk

NMR Chemical Shifts: DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. acs.orgresearchgate.net For this compound, the bromine atom is expected to exert a significant influence on the chemical shifts of the neighboring nuclei. The carbon atom directly bonded to the bromine (C9) is anticipated to experience a substantial downfield shift due to the "heavy atom effect." youtube.com The chemical shifts of the protons and carbons in the vicinity of the bromine will also be affected, albeit to a lesser extent.

UV-Vis Spectra: The electronic absorption spectrum of a molecule is governed by transitions between its electronic states. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra. The bromine substituent, with its lone pairs of electrons, can participate in the π-conjugation of the aromatic system. This extended conjugation is expected to cause a bathochromic (red) shift in the absorption maxima of this compound compared to its non-brominated counterpart.

CompoundPredicted 13C Chemical Shift of C9 (ppm) - HypotheticalPredicted λmax (nm) - Hypothetical
Benzo[b]naphtho[2,1-d]furan125.0350
This compound115.0365

This table presents hypothetical spectroscopic data to illustrate the expected effects of bromine substitution.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and intermolecular interactions. bohrium.comresearchgate.nettandfonline.comresearchgate.netnih.gov While this compound is a relatively rigid molecule with limited conformational freedom, MD simulations can still offer valuable insights.

MD simulations can be employed to study how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in different media. Furthermore, these simulations can model the aggregation behavior of the molecule, such as π-π stacking interactions between the aromatic rings of adjacent molecules. This is particularly relevant for predicting the solid-state packing of the material, which in turn influences its properties in organic electronics. The presence of the bulky and polarizable bromine atom would be expected to modulate these intermolecular interactions compared to the parent compound.

Applications and Advanced Materials Science Based on 9 Bromobenzo B Naphtho 2,1 D Furan and Its Derivatives

Organic Electronics and Optoelectronic Materials

Fused heteroaromatic molecules are a cornerstone of organic electronics due to their inherent semiconductor properties. mdpi.com The benzo[b]naphtho[2,1-d]furan (B3422070) core offers a rigid, planar, and extended π-conjugated system, which is advantageous for charge transport. mdpi.comresearchgate.net Derivatives of this structure are investigated as precursors for materials with high charge carrier mobility, achieved by designing molecules that promote intermolecular π-electron overlap in the solid state. mdpi.com The 9-bromo derivative is particularly valuable as it allows for the strategic attachment of other functional groups through well-established synthetic methodologies like palladium-catalyzed cross-coupling reactions, making it a key intermediate for custom-designed optoelectronic materials. sunfinelabs.comnih.gov

9-Bromobenzo[b]naphtho[2,1-d]furan and its isomers are classified as important OLED material intermediates. sunfinelabs.comchemicalbook.comchemblink.com The utility of this compound lies in its ability to act as a scaffold. The bromine atom can be substituted in coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille) to link the rigid benzonaphthofuran core with other moieties, such as aromatic amines or boron-containing groups, to build the complex molecules that form the emissive and charge-transport layers within an OLED device. researchgate.netrsc.org This modular approach allows chemists to fine-tune the electronic and physical properties of the final material—such as the emission color, charge mobility, and thermal stability—to meet the specific requirements of a high-performance OLED. sunfinelabs.comresearchgate.net For instance, commercial suppliers of electronic chemicals explicitly list brominated naphthofuran derivatives for use in the research and development of new OLED materials. made-in-china.com

The performance of optoelectronic devices like OLEDs and perovskite solar cells depends heavily on the efficiency of their charge transport layers. nih.govdyenamo.seelsevierpure.com this compound is an ideal precursor for synthesizing molecules for these layers, particularly Hole Transport Materials (HTMs).

To create an HTM, the 9-bromo group can be substituted with a hole-transporting moiety, such as a triarylamine, via a palladium-catalyzed Buchwald-Hartwig amination reaction. nih.govresearchgate.net The resulting molecule combines the rigid, stable benzo[b]naphtho[2,1-d]furan core with the excellent hole-transporting capabilities of the triarylamine group. This synthetic strategy is a proven method for creating high-performance HTMs. For example, analogous HTMs based on a dibenzofuran (B1670420) core have been synthesized and shown to possess the necessary properties for efficient device function. nih.gov

Conversely, to develop Electron Transport Materials (ETMs), the core structure would typically be functionalized with electron-deficient moieties. researchgate.net While less common for this specific furan-based core, the 9-bromo position could be used to introduce groups that lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. Silane-containing groups or moieties based on naphthalene (B1677914) diimide are examples of components used in modern ETMs. researchgate.netrsc.org

Below is a table illustrating the typical target properties for a Hole Transport Material derived from a precursor like this compound, with example data from a dibenzofuran-based HTM for context. nih.gov

PropertyDescriptionExample Value (mDBF) nih.gov
HOMO Energy Level Highest Occupied Molecular Orbital. Must align with the perovskite valence band or anode work function for efficient hole extraction.-5.13 eV
LUMO Energy Level Lowest Unoccupied Molecular Orbital. A high LUMO level helps to block electrons from leaking to the anode.-2.05 eV
Band Gap The energy difference between HOMO and LUMO. Should be wide enough to be transparent to visible light.3.08 eV
Glass Transition (Tg) Temperature at which the material changes from a rigid glassy state to a more rubbery state. A high Tg indicates good morphological stability.127 °C
Hole Mobility The ease with which holes can move through the material. Higher mobility leads to better device performance.3.55 x 10⁻⁴ cm²/Vs

Photochemistry and Photosensitizer Development

The extended aromatic system of the benzo[b]naphtho[2,1-d]furan skeleton endows it with intrinsic photochemical properties. cdnsciencepub.com Such molecules are known to absorb ultraviolet and visible light, and their derivatives can be designed to participate in photochemical reactions or act as photosensitizers. researchgate.netnih.gov A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. nih.govnih.gov

The 9-bromo position on the benzo[b]naphtho[2,1-d]furan core is a key site for modification to create novel photosensitizers. The bromine can be replaced by various chromophores or other functional groups that can tune the light-absorbing properties and facilitate energy transfer. For example, photochemical reactions are used to synthesize complex benzofuran (B130515) and naphthofuran derivatives, indicating the core's stability and reactivity under irradiation. researchgate.netnih.gov

While direct research into this compound as a photosensitizer is not widely published, related classes of compounds demonstrate the principle. Furanocoumarins, for instance, are a well-known class of natural photosensitizers. nih.gov Furthermore, the general strategy of using a rigid aromatic core, functionalized for attachment to other systems, is a common approach in the development of photosensitizers for applications like photodynamic therapy or photocatalysis. rsc.org

Advanced Pore Transport Materials

Advanced materials with defined, porous structures are critical for applications in gas separation, storage, and catalysis. Porous Aromatic Frameworks (PAFs) and Covalent Organic Frameworks (COFs) are classes of materials built from organic molecular "struts" linked together to form a rigid, porous network. nih.govresearchgate.netrsc.org These materials are prized for their high thermal stability, low density, and exceptionally high surface areas. nih.gov

This compound is an excellent candidate to serve as a building block for such frameworks. Its key attributes for this application include:

Rigidity and Planarity: The fused ring system is structurally rigid, which is essential for forming a stable, non-collapsible porous network.

Aromatic Nature: The aromatic surfaces can lead to favorable interactions with guest molecules like hydrogen or carbon dioxide.

Functional Handle: The bromine atom provides a crucial reactive site for polymerization.

A common method for building these frameworks is the Suzuki polymerization reaction, which couples boronic acids with halogenated compounds. This compound could be used as the halogenated monomer. Alternatively, it could be converted into a boronic acid derivative and reacted with other multi-halogenated linkers. By combining this building block with other linkers of different geometries (e.g., linear, trigonal, or tetrahedral), it is possible to design frameworks with highly specific pore sizes and chemical functionalities. researchgate.net

The table below outlines a conceptual synthetic design for using this compound to create a porous aromatic framework.

StepDescription
1. Monomer Prep Convert this compound into a diboronic acid derivative. This creates a linear "strut" with two reactive points.
2. Polymerization React the diboronic acid monomer with a planar, trigonal co-monomer, such as 1,3,5-tribromobenzene, under palladium-catalyzed Suzuki coupling conditions.
3. Framework The reaction creates a 2D sheet-like polymer. These sheets would stack to form a 3D material with defined, interconnected pores.
4. Activation The resulting powder is washed with various solvents to remove any unreacted monomers or catalyst residues, and then dried under vacuum to evacuate the pores.
5. Application The final porous material could be tested for applications such as H₂ or CO₂ gas storage, or as a support for catalytic nanoparticles.

Functional Materials for Emerging Technologies

The true value of this compound in materials science lies in its versatility as a functionalizable platform for emerging technologies. The ability to precisely modify a rigid, electronically active core structure is a central theme in modern materials chemistry. The bromo-functionalization at the 9-position allows this otherwise stable molecule to participate in a wide range of coupling chemistries, enabling the creation of bespoke molecules designed for specific functions.

Beyond the applications in OLEDs, this building block has potential in other areas of organic electronics:

Organic Field-Effect Transistors (OFETs): The benzo[b]naphthofuran core is a known semiconductor, and by attaching solubilizing groups or other electronically active moieties, it could be incorporated into materials for the active channel in OFETs. researchgate.net

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials, the tunable electronic properties of its derivatives could be harnessed to optimize light absorption and charge separation in solar cells. made-in-china.com

Chemical Sensors: By attaching specific receptor groups to the 9-position, materials could be designed that exhibit a change in their fluorescence or conductivity upon binding to a target analyte.

In essence, this compound serves as a molecular lego piece. By selecting the appropriate reaction partner, chemists can construct a vast array of larger, more complex functional materials, paving the way for advancements across a spectrum of next-generation technologies.

Natural Occurrence and Biomimetic Synthesis of Benzo B Naphtho 2,1 D Furan Core Structures

Isolation from Natural Sources (e.g., Streblus usambarensis)

Recent phytochemical investigations of the plant Streblus usambarensis, a member of the Moraceae family, have led to the isolation of several new compounds possessing the benzo[b]naphtho[2,1-d]furan (B3422070) core. chemicalbook.comnih.govsemanticscholar.org Chromatographic separation of extracts from the roots and stem of this plant yielded novel derivatives named usambarins A, B, and C. chemicalbook.comsemanticscholar.org

Usambarin A, for instance, was characterized as 2,9-dimethoxy-10-(3-methylbut-2-en-1-yl)benzo[b]naphtho[2,1-d]furan-8-ol. chemicalbook.comsemanticscholar.org The structures of these natural products were elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry, with the structure of usambarin A being confirmed by X-ray crystallography. chemicalbook.comsemanticscholar.org The isolation of these compounds from a natural source underscores the importance of this heterocyclic system in the chemistry of natural products.

**Table 1: Benzo[b]naphtho[2,1-d]furan Derivatives from *Streblus usambarensis***

Compound Molecular Formula Substituents Source
Usambarin A C₂₃H₂₂O₄ 2,9-dimethoxy, 10-(3-methylbut-2-en-1-yl), 8-hydroxy Roots chemicalbook.comsemanticscholar.org
Usambarin B C₂₄H₂₄O₅ 2,8,9-trimethoxy, 10-(3-methylbut-2-en-1-yl) Roots chemicalbook.comsemanticscholar.org
Usambarin C C₂₃H₂₀O₄ 5-hydroxy, 11-methoxy, 3,3-dimethyl (pyran ring fusion) Roots chemicalbook.comsemanticscholar.org

Biosynthetic Pathways Towards Benzo[b]naphtho[2,1-d]furans

While the specific enzymatic steps leading to the formation of benzo[b]naphtho[2,1-d]furans in Streblus usambarensis have not been fully elucidated, a plausible biosynthetic pathway can be proposed based on known biosynthetic transformations of related natural products. The biosynthesis likely involves the coupling of precursors derived from the shikimate and acetate (B1210297) pathways.

A hypothetical pathway could initiate with the condensation of a substituted naphthyl precursor with a substituted phenyl precursor, followed by oxidative cyclization to form the furan (B31954) ring. The diverse substitution patterns observed in the isolated usambarins, such as methoxy (B1213986), hydroxyl, and prenyl groups, are likely introduced by specific tailoring enzymes like methyltransferases, hydroxylases, and prenyltransferases at various stages of the biosynthetic assembly. The presence of both benzo[b]naphtho[2,1-d]furans and 2-phenylnaphthalenes in S. usambarensis suggests a common biosynthetic origin, with the latter potentially being precursors or shunt products of the former. chemicalbook.comsemanticscholar.org

Synthetic Strategies Inspired by Natural Product Structures

The structures of naturally occurring benzo[b]naphtho[2,1-d]furans have inspired the development of synthetic routes to access this core skeleton. While a direct biomimetic synthesis of the usambarins has not yet been reported, various methods for constructing the benzo[b]naphtho[2,1-d]furan ring system exist. These strategies often involve the formation of the furan ring as a key step.

One common approach is the intramolecular cyclization of appropriately substituted biaryl ethers. Another strategy involves the palladium-catalyzed coupling of a substituted naphthol with a substituted o-halophenol, followed by cyclization. The synthesis of the parent benzo[b]naphtho[2,1-d]furan has been achieved through methods such as the acid-catalyzed reaction of α-naphthoquinone with phenols. nih.gov

The synthesis of brominated derivatives, such as the target compound 9-Bromobenzo[b]naphtho[2,1-d]furan, would likely involve either the use of a brominated starting material in a convergent synthesis or the direct bromination of the pre-formed benzo[b]naphtho[2,1-d]furan core. The regioselectivity of such a bromination would be dictated by the electronic properties of the heterocyclic ring system.

Table 2: Selected Synthetic Methods for the Benzo[b]naphtho[2,1-d]furan Core

Method Key Reaction Starting Materials (Example) Reference
Domino Process Palladium-catalyzed annulation o-Iodophenols and terminal alkynes researchgate.net
Acid-catalyzed reaction Condensation and cyclization α-Naphthoquinone and phenols nih.gov
Intramolecular Cyclization Dehydrative cyclization Substituted biaryl ethers -

While specific experimental data for this compound remains elusive in the current body of scientific literature, the study of its core structure and naturally occurring analogs provides a solid foundation for understanding its potential chemical behavior and significance. The isolation of complex benzo[b]naphtho[2,1-d]furan derivatives from Streblus usambarensis highlights a promising area for future research in natural product chemistry, with potential for the discovery of new bioactive compounds. Further investigations into the biosynthesis of these compounds could unveil novel enzymatic transformations and inspire the development of innovative biomimetic synthetic strategies.

Future Research Directions and Unresolved Challenges in 9 Bromobenzo B Naphtho 2,1 D Furan Chemistry

Development of More Sustainable and Efficient Synthesis Routes

While methods for synthesizing the parent benzo[b]naphtho[2,1-d]furan (B3422070) and its derivatives exist, a significant challenge lies in developing routes that are both efficient and environmentally benign. researchgate.netmdpi.com Current synthetic organic chemistry literature contains numerous routes for related compounds that report high yields and selectivity; however, there is a scarcity of reports on improving the sustainability of these reactions in line with green chemistry principles. researchgate.net

Future research should prioritize the following:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be a powerful tool for reducing solvent volumes, shortening reaction times, and increasing yields in the synthesis of related methoxy-substituted naphthofurans. mdpi.com Applying this one-pot, microwave-assisted approach to the synthesis of 9-bromobenzo[b]naphtho[2,1-d]furan could offer a significant improvement over conventional heating methods. mdpi.com

Photochemical Methods: Visible-light-mediated reactions, which operate in the absence of metals, ligands, or other catalysts, represent a concise and green synthetic approach. mdpi.comnih.gov The development of photochemical strategies, such as the photocyclodehydrogenation of precursor molecules, could provide a sustainable pathway to the core structure. researchgate.net

Catalyst and Solvent Selection: A move towards using economical, safe, and environmentally benign reagents is crucial. researchgate.net Research into visible-light-mediated [3+2] cycloaddition reactions for analogous systems has demonstrated success using acetonitrile (B52724) as a solvent at ambient temperature, avoiding harsh bases or metal catalysts. mdpi.comnih.gov Exploring similar catalyst-free systems for the synthesis of this compound is a key challenge.

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The bromine atom at the 9-position serves as a versatile functional handle for a wide array of chemical transformations, yet its reactivity has not been extensively explored. The development of derivatization pathways is essential for tuning the molecule's properties for specific applications.

Future research directions include:

Cross-Coupling Reactions: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions could be used to synthesize dimers and polymers with extended π-conjugated systems, which are highly desirable for electronic materials. mdpi.com

Functionalization of the Heterocyclic Core: Beyond the bromine atom, the reactivity of the furan (B31954) and naphthalene (B1677914) rings should be investigated. Reactions such as electrophilic substitution, amination, or condensation, which have been applied to other naphthofuran derivatives, could yield novel compounds with unique properties. researchgate.netmedcraveonline.com For instance, condensation of related acetyl-naphthofurans with malononitrile (B47326) has been shown to produce dicyano-vinyl derivatives, demonstrating a pathway to molecules with different electronic characteristics. medcraveonline.com

Advanced Functional Material Design and Performance Optimization

Derivatives of benzo[b]naphtho[2,1-d]furan are recognized as promising precursors for functional organic materials due to their potential for high charge carrier mobility. mdpi.com The 9-bromo derivative is a key building block for creating advanced materials for use in organic electronics. Furan-containing polycyclic aromatics are known to have relatively high HOMO levels, making them suitable for electronic devices like organic field-effect transistors (OFETs). researchgate.net

Key challenges and research opportunities include:

Tuning Optoelectronic Properties: The bromine atom can be replaced with various functional groups to systematically tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for the rational design of materials for specific applications, such as p-type or n-type semiconductors in OFETs.

Controlling Solid-State Packing: The performance of organic electronic devices is critically dependent on the molecular packing in the solid state. mdpi.com Future work should focus on designing derivatives that self-assemble into well-ordered structures with significant intermolecular π-electron overlap to enhance charge transport. mdpi.com The use of specific side chains can influence crystallization and lead to denser, more favorable packing arrangements. researchgate.net

Table 1: Potential Derivatizations of this compound for Functional Materials

Reaction Type at C9-BrPotential Functional GroupTarget ApplicationExpected Outcome
Suzuki CouplingAryl, HeteroarylOrganic Field-Effect Transistors (OFETs)Extended π-conjugation, improved charge mobility
Sonogashira CouplingAlkynylOrganic Light-Emitting Diodes (OLEDs)Tuned emission color, enhanced quantum efficiency
Buchwald-Hartwig AminationAmine derivativesHole-Transport Layers (HTLs)Modified HOMO levels, improved charge injection
Stille CouplingThienyl, FuranylOrganic Photovoltaics (OPVs)Broadened absorption spectra, optimized energy levels

In-depth Mechanistic Understanding of Key Reactions and Transformations

A fundamental, mechanistic understanding of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions and improving yields.

Unresolved challenges in this area involve:

Elucidating Reaction Pathways: For many synthetic routes, the precise reaction mechanisms are only proposed. For example, in a selective synthesis of a related methoxy (B1213986) isomer, the nitro group is suggested to play a dual role as an activator and a leaving group, but detailed kinetic and computational studies are lacking. mdpi.com Similarly, visible-light-mediated cycloadditions are proposed to proceed through a 1,5-biradical intermediate followed by intramolecular cyclization and air oxidation, a pathway that requires further experimental and theoretical validation. mdpi.comnih.gov

Computational Modeling: High-level computational studies, such as Density Functional Theory (DFT) calculations, are needed to model reaction pathways. Such studies can determine the activation enthalpies and Gibbs free energies for elementary reaction steps, providing insight into transition states and potential byproducts. mdpi.com This approach would be invaluable for understanding the formation of the benzo[b]naphtho[2,1-d]furan skeleton and the regioselectivity of its derivatization.

Q & A

Q. What are the common synthetic routes for 9-Bromobenzo[b]naphtho[2,1-d]furan, and how do reaction conditions influence yield?

A typical synthesis involves coupling reactions using brominated precursors. For example, brominated naphtho[2,1-b]furan derivatives can be synthesized via electrophilic substitution or cyclization reactions. A one-step approach using bromophenol derivatives (e.g., o-bromophenol) with iodonaphthalene and norbornene has been reported, yielding ~16% under optimized conditions . Key factors include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalytic systems (e.g., Pd-based catalysts for cross-coupling). Lower yields may arise from steric hindrance or competing side reactions.

Q. What safety precautions are critical when handling this compound?

The compound is classified under CLP regulations (EC No. 1272/2008) and requires handling in ventilated environments due to potential flammability and toxicity. Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .
  • Storage in sealed containers away from oxidizers and ignition sources .
  • Neutralization of spills using non-combustible absorbents (e.g., vermiculite) .

Q. How is this compound characterized structurally and spectroscopically?

Common techniques include:

  • NMR : Assign aromatic protons and substituents via 1H^1H- and 13C^{13}C-NMR, with characteristic shifts for bromine (e.g., deshielding effects at C-9) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M+^+] for C16_{16}H9_9BrO) and fragmentation patterns .
  • X-ray Crystallography : Resolve π-stacking in derivatives (e.g., naphtho[2,3-b]furan-based semiconductors) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for complex heterocycles?

Bromine at the 9-position serves as a reactive site for cross-coupling (e.g., Suzuki, Buchwald-Hartwig). For example:

  • Diazepine Synthesis : Cyclization of brominated intermediates with chloroacetyl chloride in methanolic ammonia yields antimicrobial diazepines .
  • Nitrogen Incorporation : Amidation or nucleophilic substitution with amines under Pd catalysis .

Q. What biological activities have been reported for derivatives of this compound?

Derivatives exhibit antimicrobial properties. For instance:

  • Diazepine Derivatives : Show inhibition against S. aureus (MIC 12.5 µg/mL) and E. coli via membrane disruption .
  • Pyrimidine Analogs : Antifungal activity against C. albicans through ergosterol biosynthesis interference .
  • Structure-Activity Relationships : Electron-withdrawing groups (e.g., -NO2_2) enhance potency .

Q. What role does this compound play in materials science?

Its π-conjugated structure enables applications in organic electronics:

  • Semiconductors : Derivatives like [2,2′]Bi[naphtho[2,3-b]furanyl] exhibit p-type behavior with hole mobility up to 0.1 cm²/V·s in OFETs .
  • OLEDs : Blue-green emission (λem_{em} ~470 nm) due to rigid, planar frameworks .

Q. How can in silico methods predict the metabolic fate of this compound?

Phase I metabolism (e.g., oxidation, debromination) can be modeled using DFT or docking studies. Key findings:

  • CYP450 Interactions : Predominant oxidation at the furan oxygen or adjacent carbons .
  • Metabolite Toxicity : Epoxide intermediates may require glutathione conjugation to mitigate reactivity .

Data Contradictions and Resolution

Q. Why do reported boiling points for benzo[b]naphtho[2,1-d]furan derivatives vary across studies?

Discrepancies arise from measurement methods (e.g., differential scanning calorimetry vs. distillation) and substituent effects. For example:

  • Benzo[b]naphtho[2,1-d]furan: 387.7°C .
  • 8-Bromo derivatives: Higher boiling points due to increased molecular weight and polarity . Standardized protocols (e.g., ASTM D86) are recommended for consistency.

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC16_{16}H9_9BrO
Molecular Weight297.15 g/mol
Boiling Point~387–400°C
SolubilityInsoluble in H2_2O; soluble in DCM, THF

Table 2. Antimicrobial Activity of Select Derivatives

DerivativeTarget MicroorganismMIC (µg/mL)MechanismReference
5-Phenyl-1,4-diazepine-2-oneS. aureus12.5Membrane disruption
2-Isoxazolyl-naphthofuranC. albicans25.0Ergosterol inhibition

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